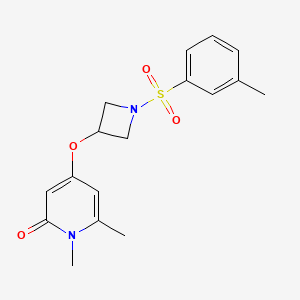
N-(2,2-di(furan-2-yl)ethyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,2-di(furan-2-yl)ethyl)thiophene-3-carboxamide” is a complex organic compound that contains thiophene and furan rings. Thiophene is a five-membered ring made up of one sulfur as a heteroatom . Furan is a five-membered ring containing an oxygen atom. Both thiophene and furan derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Applications De Recherche Scientifique
Synthesis and Reactivity
Research has shown that furan and thiophene derivatives, including compounds structurally related to N-(2,2-di(furan-2-yl)ethyl)thiophene-3-carboxamide, have been synthesized for various applications. For example, Aleksandrov and El’chaninov (2017) detailed the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which was further processed to obtain thioamide derivatives. These compounds were subjected to electrophilic substitution reactions, showcasing the chemical versatility and reactivity of furan-carboxamide derivatives (Aleksandrov & El’chaninov, 2017).
Antiviral Applications
A study by Yongshi et al. (2017) reported the synthesis and biological characterization of furan-carboxamide derivatives as potent inhibitors of the influenza A H5N1 virus. This highlights the potential antiviral applications of compounds structurally similar to this compound, indicating their relevance in developing novel antiviral drugs (Yongshi et al., 2017).
Photovoltaic and Electronic Applications
Kim et al. (2011) explored phenothiazine derivatives with various conjugated linkers, including furan, for use in dye-sensitized solar cells. The study found that derivatives using furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency, demonstrating the potential of furan derivatives in photovoltaic and electronic applications (Kim et al., 2011).
Antimicrobial Activity
Compounds with furan and thiophene moieties, akin to this compound, have been synthesized and assessed for their antimicrobial properties. Arora et al. (2013) synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which were evaluated for antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Arora et al., 2013).
Stabilization and Material Science
Research on stabilizing furans for material science applications was conducted by Cao et al. (2017), who synthesized bridged difurans to improve the stability of furan molecules under ambient conditions. This work indicates the relevance of furan derivatives in material science, particularly in creating stable, conjugated materials for various applications (Cao et al., 2017).
Orientations Futures
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mécanisme D'action
Target of Action
Furan derivatives, which include this compound, have been noted for their broad-spectrum biological activities . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Biochemical Pathways
Furan derivatives are known to have numerous structural reactions, offering a wide range of prospects in the field of organic chemistry and medicinal chemistry .
Pharmacokinetics
The stability of similar compounds, such as pinacol boronic esters, has been discussed . These compounds are usually bench stable, easy to purify, and often even commercially available .
Result of Action
Furan derivatives are known for their remarkable therapeutic efficacy .
Propriétés
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-15(11-5-8-20-10-11)16-9-12(13-3-1-6-18-13)14-4-2-7-19-14/h1-8,10,12H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQNTZUJMYHKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CSC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

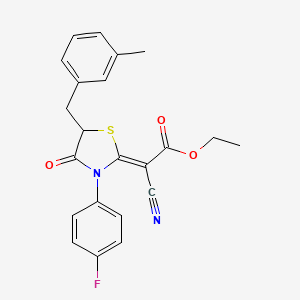

![(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2689946.png)

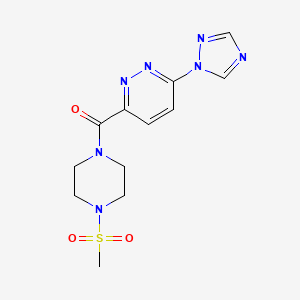
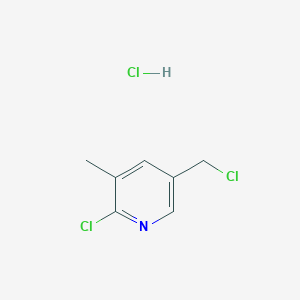
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2689953.png)
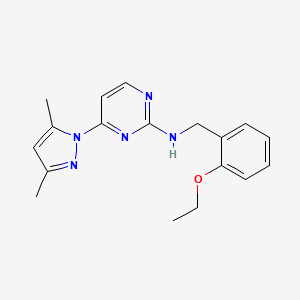
![Tert-butyl (3aR,7aS)-5-(6-bromopyridine-3-carbonyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2689956.png)


